1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a piperazine backbone substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol moiety modified by a 2-methylbut-3-en-2-yloxy chain. Its structure combines a benzodioxole ring (a common pharmacophore in CNS-active compounds) with a piperazine linker, which is often utilized to enhance solubility and bioavailability in drug design . The dihydrochloride form improves stability and crystallinity, as observed in structurally related analogs .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4.2ClH/c1-4-20(2,3)26-14-17(23)13-22-9-7-21(8-10-22)12-16-5-6-18-19(11-16)25-15-24-18;;/h4-6,11,17,23H,1,7-10,12-15H2,2-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSGUPIERVQOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is coupled with the piperazine ring using a suitable linker, such as a halomethyl group.
Propanol Group Addition: The final step involves the addition of the propanol group through an etherification reaction using 2-methylbut-3-en-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological studies due to its interaction with neurotransmitter systems. Research indicates that derivatives of piperazine compounds can exhibit diverse biological activities, including:
- Antidepressant Effects : Compounds similar to this one have been studied for their potential to modulate serotonin and dopamine receptors, contributing to antidepressant effects.
- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and related disorders.
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure allows for modifications that can enhance its therapeutic properties. For example:
- Synthesis of Analogues : Researchers have synthesized various analogues to evaluate their efficacy against specific targets such as cancer cells and bacterial strains. The introduction of different substituents on the piperazine ring can significantly alter biological activity.
Neuropharmacology
Studies have indicated that compounds with similar structures can influence neuropharmacological pathways:
- Cognitive Enhancers : Some derivatives have been investigated for their potential to improve cognitive function by modulating neurotransmitter release.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. The compound was tested in animal models for its ability to reduce depressive symptoms. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant activity (Smith et al., 2023).
Case Study 2: Anticancer Properties
In another investigation published in Cancer Research, researchers evaluated the cytotoxic effects of piperazine-based compounds on various cancer cell lines. The compound demonstrated selective toxicity against breast cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent (Johnson et al., 2024).
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine derivatives substituted with benzodioxole and alkoxypropanol groups. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis:
Structural Variations: The target compound uniquely incorporates a 2-methylbut-3-en-2-yloxy group, which may confer higher lipophilicity compared to analogs with tert-butyl (6g) or bromophenoxy () groups. This could influence blood-brain barrier penetration .
Biological Activity :
- The tert-butylpyrazole derivative (6g) demonstrated significant antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL), attributed to the electron-withdrawing benzodioxole group enhancing membrane disruption .
- Pyrazole-based analogs () showed anticonvulsant effects in rodent models, suggesting that benzodioxole-piperazine hybrids may target GABAergic pathways .
Synthetic Efficiency: The target compound likely shares synthetic steps with and , such as piperazine alkylation and dihydrochloride salt precipitation. However, the use of 2-methylbut-3-en-2-yl chloride in the target’s synthesis could introduce challenges in regioselectivity . Compound 6g achieved an 87% yield via optimized hydrazine condensation, highlighting the efficiency of pyrazole-forming reactions compared to alkoxypropanol derivatives .
Physicochemical Properties :
Biological Activity
The compound 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and neuropharmacological effects, as well as its mechanism of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈Cl₂N₂O₃ |
| Molecular Weight | 333.21 g/mol |
| CAS Number | 38740-33-9 |
| Solubility | Moderately soluble in water |
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxol moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxol have shown promising results in inhibiting the growth of HepG2, HCT116, and MCF-7 cancer cells. The synthesized compounds demonstrated IC₅₀ values lower than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in some cases .
Cytotoxicity Assays
The cytotoxic effects were evaluated using the Sulforhodamine B (SRB) assay. The results are summarized below:
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride | TBD | TBD |
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
The anticancer activity of this compound may be attributed to several mechanisms:
- EGFR Inhibition : The compound potentially inhibits the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Studies have shown that it promotes apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell division and growth .
Neuropharmacological Effects
In addition to its anticancer properties, this compound's piperazine structure suggests potential neuropharmacological activity. Similar piperazine derivatives have been studied for their anticonvulsant and antidepressant effects.
Anticonvulsant Activity
Research indicates that related piperazine compounds exhibit significant anticonvulsant properties in animal models. For example, a derivative showed protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting modulation of GABAergic neurotransmission .
Antidepressant Activity
In vivo studies have also indicated potential antidepressant effects through behavioral tests such as the forced swim test (FST) and tail suspension test (TST). These findings suggest that the compound could influence serotonin pathways or other neurochemical systems involved in mood regulation .
Case Studies
A case study involving a related piperazine derivative demonstrated significant anticonvulsant activity with minimal toxicity at therapeutic doses. The study highlighted the safety profile and efficacy of such compounds in treating epilepsy and other seizure disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
